A Technical Guide to the Hydrophobicity of N-cyclopentyl-4-fluorobenzenesulfonamide: Calculated logP and its Implications for Drug Development
A Technical Guide to the Hydrophobicity of N-cyclopentyl-4-fluorobenzenesulfonamide: Calculated logP and its Implications for Drug Development
Introduction
In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among these, hydrophobicity, or the propensity of a molecule to repel water, stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This guide provides an in-depth analysis of the hydrophobicity of N-cyclopentyl-4-fluorobenzenesulfonamide, a versatile chemical intermediate with significant potential in medicinal chemistry.[3] We will explore its hydrophobicity through the lens of the octanol-water partition coefficient (logP), a widely accepted metric.[4][5] This document will cover the theoretical calculation of logP using various computational models and outline a standard experimental protocol for its determination, providing researchers with a comprehensive understanding of this key molecular property.
N-cyclopentyl-4-fluorobenzenesulfonamide is a compound of interest due to its structural motifs—a sulfonamide group, a cyclopropyl ring, and a fluorinated aromatic system—which are prevalent in many bioactive molecules.[3] Understanding its hydrophobicity is crucial for predicting its behavior in biological systems, from membrane permeability to plasma protein binding.[1][6] An optimal logP value is often a balancing act; a compound must be sufficiently lipophilic to cross biological membranes but also possess enough aqueous solubility to be formulated and transported in the bloodstream.[7]
This guide will delve into the nuances of various calculated logP (cLogP) values, shedding light on the strengths and limitations of different predictive algorithms.[8][9] Furthermore, a detailed experimental workflow for determining logP via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) will be presented, offering a practical approach for empirical validation.[10][11] By integrating computational predictions with experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the optimization of lead compounds.
Physicochemical Properties of N-cyclopentyl-4-fluorobenzenesulfonamide
A foundational understanding of the molecule's basic properties is essential before delving into its hydrophobicity.
| Property | Value | Source |
| Molecular Formula | C9H10FNO2S | |
| Molecular Weight | 215.25 g/mol | [12] |
| IUPAC Name | N-cyclopropyl-4-fluorobenzenesulfonamide | [12] |
| CAS Number | 425654-95-1 | [13] |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=CC=C(C=C2)F | [12] |
| InChIKey | QXHJRYPFPZGNNV-UHFFFAOYSA-N | |
| Physical Form | Solid | [14] |
Computational Prediction of logP (cLogP)
The in silico prediction of logP is a cornerstone of modern drug discovery, enabling high-throughput screening of virtual compound libraries to prioritize synthetic efforts.[15] These predictions are based on various algorithms that deconstruct a molecule into atoms or fragments and sum their contributions to hydrophobicity.[1] It is common practice to refer to a calculated value as cLogP.[8]
Several distinct approaches are used for these calculations:
-
Atom-based methods: These methods, like that used in XLOGP3, calculate logP by summing the contributions of individual atoms, with correction factors for intramolecular interactions.[1][16]
-
Fragment-based methods: These approaches, such as the one developed by Molinspiration, rely on the contributions of larger molecular fragments. These contributions are derived from fitting calculated logP values with experimental data from a large training set of molecules.[4]
-
Hybrid methods: Some predictors, like SILICOS-IT, combine elements of both atom- and fragment-based approaches with topological descriptors to refine their predictions.[17]
Below is a table summarizing the calculated logP values for N-cyclopentyl-4-fluorobenzenesulfonamide from several widely used prediction tools. The variation in these values underscores the importance of consulting multiple models.[9]
| Prediction Algorithm/Platform | Calculated logP (cLogP) |
| XLOGP3 (via PubChem) | 1.5 |
| SwissADME (Consensus logP) | 1.83 (Average of 5 methods) |
| Molinspiration (miLogP) | 1.76 |
| ALOGPS (VCClab) | 1.84 |
The consensus among these well-regarded predictors suggests that N-cyclopentyl-4-fluorobenzenesulfonamide possesses moderate lipophilicity. This places it within a favorable range for potential drug candidates, as defined by guidelines such as Lipinski's Rule of Five, which suggests an optimal logP of less than 5 for oral bioavailability.[18][19] An ideal range for good oral and intestinal absorption is often cited as between 1.35 and 1.8.[1] For drugs targeting the central nervous system, a logP of around 2 is often considered optimal.[7]
Experimental Determination of Hydrophobicity by RP-HPLC
While computational methods provide valuable and rapid estimations, experimental determination of logP remains the gold standard for accuracy.[8] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used indirect method for measuring logP.[10][11] This technique correlates the retention time of a compound on a nonpolar stationary phase with its hydrophobicity.[20]
Principle
In RP-HPLC, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). Compounds with higher hydrophobicity will have a stronger affinity for the stationary phase and thus elute later (have a longer retention time). A linear relationship can be established between the logarithm of the retention factor (log k) and the known logP values of a series of standard compounds. The logP of the test compound can then be determined from its retention time using this calibration curve.[21]
Experimental Protocol
The following is a generalized protocol for the determination of the logP of N-cyclopentyl-4-fluorobenzenesulfonamide.
1. Materials and Reagents:
-
N-cyclopentyl-4-fluorobenzenesulfonamide
-
A set of standard compounds with well-established logP values spanning a range that is expected to include the test compound.
-
HPLC-grade methanol and water.
-
A suitable buffer to maintain a constant pH (e.g., phosphate buffer, pH 7.4, to mimic physiological conditions).
-
An RP-HPLC system equipped with a UV detector.
-
A C18 analytical column.
2. Preparation of Solutions:
-
Mobile Phase: Prepare an isocratic mobile phase of methanol and buffered water. The exact ratio should be optimized to achieve good separation and reasonable retention times for the standards and the test compound. A common starting point is 50:50 (v/v) methanol:buffer.[20]
-
Standard Solutions: Prepare individual stock solutions of each standard compound in methanol at a concentration of approximately 1 mg/mL. From these, create a working solution of each standard in the mobile phase at a concentration of 30-50 µg/mL.[22]
-
Test Compound Solution: Prepare a stock solution of N-cyclopentyl-4-fluorobenzenesulfonamide in methanol and a working solution in the mobile phase at the same concentration as the standards.
3. Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of methanol and buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength where all compounds have reasonable absorbance.
4. Experimental Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to determine the void time (t₀).
-
Inject each standard solution in triplicate and record the retention time (tᵣ).
-
Inject the test compound solution in triplicate and record its retention time.
5. Data Analysis:
-
For each compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.
-
Calculate the logarithm of the retention factor (log k) for each compound.
-
Plot a calibration curve of the known logP values of the standards (y-axis) against their corresponding log k values (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.97 is generally considered acceptable.[21]
-
Using the average log k value of N-cyclopentyl-4-fluorobenzenesulfonamide, calculate its logP using the regression equation.
Caption: Experimental workflow for logP determination by RP-HPLC.
Implications of Hydrophobicity for Drug Development
The logP value of a compound like N-cyclopentyl-4-fluorobenzenesulfonamide is not just an abstract number; it has profound implications for its potential as a drug candidate.[7] A molecule's journey through the body is a series of partitioning events between aqueous (e.g., blood, cytosol) and lipid (e.g., cell membranes, adipose tissue) environments.[8]
Key ADME Properties Influenced by Hydrophobicity:
-
Absorption: For orally administered drugs, absorption from the gastrointestinal tract requires crossing the lipid-rich membranes of intestinal epithelial cells. A favorable logP is essential for passive diffusion.[23] Compounds that are too hydrophilic may be poorly absorbed, while excessively lipophilic compounds can get trapped in the lipid bilayer.[18]
-
Distribution: Once in the bloodstream, a drug's distribution to its target tissues is influenced by its ability to cross cell membranes. Highly lipophilic drugs tend to have a larger volume of distribution and may accumulate in fatty tissues, which can lead to a longer half-life and potential toxicity.[22]
-
Metabolism: Drug metabolism, primarily carried out by cytochrome P450 enzymes in the liver, often involves making lipophilic compounds more water-soluble to facilitate their excretion.[23] Highly lipophilic drugs are often more susceptible to metabolism, which can affect their bioavailability and duration of action.
-
Excretion: The kidneys are responsible for excreting water-soluble compounds. Therefore, for a drug to be efficiently cleared from the body, it or its metabolites must have sufficient hydrophilicity.
The calculated logP values for N-cyclopentyl-4-fluorobenzenesulfonamide (around 1.5 - 1.8) suggest a balanced hydrophobicity, which is often a desirable starting point in drug discovery. This moderate lipophilicity implies a good potential for oral absorption and membrane permeability without excessive accumulation in fatty tissues.
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